

N-Acetylprocainamide CAS number and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetylprocainamide*

Cat. No.: *B1201580*

[Get Quote](#)

An In-depth Technical Guide to N-Acetylprocainamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetylprocainamide** (NAPA), the primary active metabolite of the Class IA antiarrhythmic drug, procainamide. This document delves into its core chemical and pharmacological properties, offering detailed experimental protocols and visual representations of key biological and analytical processes.

Core Compound Information

N-Acetylprocainamide is a significant metabolite of procainamide and is classified as a Class III antiarrhythmic agent.^{[1][2]} Understanding its distinct pharmacological profile is crucial for therapeutic drug monitoring and in the development of new antiarrhythmic therapies.

Chemical Identity

Identifier	Value
CAS Number	32795-44-1[3]
Chemical Formula	C15H23N3O2[3]
IUPAC Name	4-acetamido-N-[2-(diethylamino)ethyl]benzamide[3]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of **N-Acetylprocainamide** is essential for its effective and safe use.

Physicochemical Data

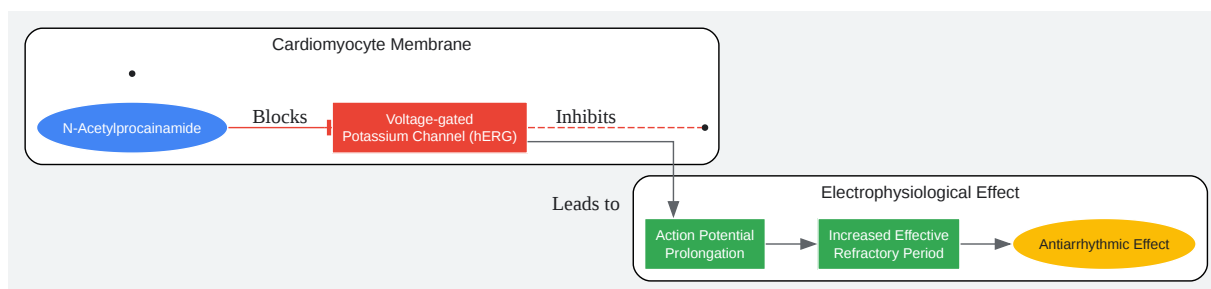
Property	Value	Reference
Molecular Weight	277.36 g/mol	[3]
Melting Point	138-140 °C	[2]
pKa	8.3	[4]
LogP	1.29	[4]
Solubility	Soluble in DMSO	

Pharmacokinetic Parameters in Humans

Parameter	Value	Reference
Bioavailability (Oral)	~85%	[2]
Protein Binding	~10%	[2]
Elimination Half-life	4.3 - 15.1 hours	[2]
Metabolism	Primarily renal excretion, with some deacetylation to procainamide and other minor metabolites.	[2]
Excretion	59-87% excreted unchanged in urine.	[2]
Therapeutic Range	12.0 - 18.0 mcg/mL	[5]
Critical Value	>40.0 mcg/mL	[5]

Mechanism of Action: Potassium Channel Blockade

N-Acetylprocainamide primarily exerts its antiarrhythmic effect by blocking potassium channels, which is characteristic of a Class III antiarrhythmic agent. This action prolongs the duration of the cardiac action potential and the effective refractory period, thereby suppressing tachyarrhythmias.

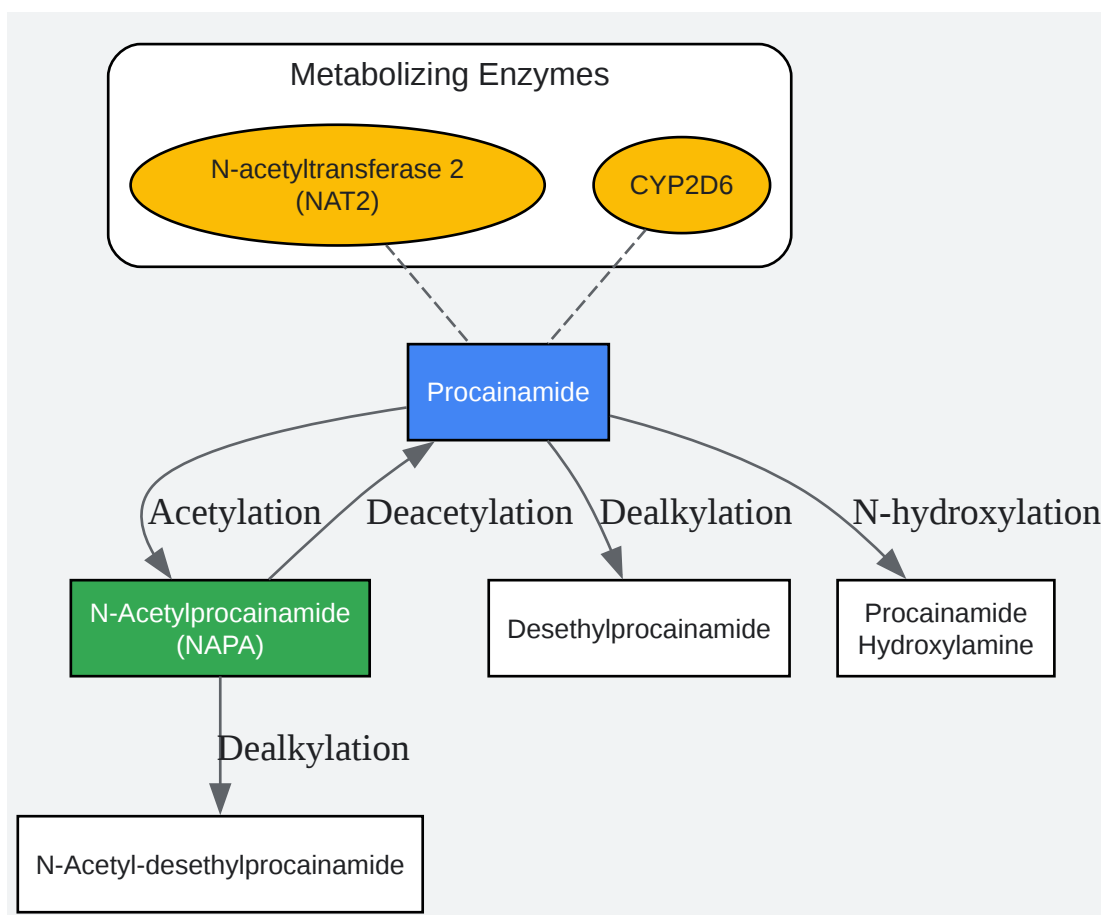


[Click to download full resolution via product page](#)

Mechanism of **N-Acetylprocainamide** action on potassium channels.

Metabolic Pathway

N-Acetylprocainamide is the major metabolite of procainamide, formed through N-acetylation primarily by the enzyme N-acetyltransferase 2 (NAT2). NAPA itself can undergo further metabolism.



[Click to download full resolution via product page](#)

Metabolic pathway of procainamide to **N-Acetylprocainamide**.

Experimental Protocols

Synthesis of N-Acetylprocainamide

This protocol describes a general method for the N-acetylation of procainamide.

Materials:

- Procainamide hydrochloride
- Acetic anhydride
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Stir plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve procainamide hydrochloride in a minimal amount of water.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is basic. This will free the procainamide base.
- Extraction: Extract the aqueous solution with dichloromethane (3 x volume of aqueous phase). Combine the organic layers.
- Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
- Filtration: Filter the solution to remove the drying agent.
- Acetylation: To the filtrate, add a slight molar excess of acetic anhydride dropwise while stirring at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of water.

- **Washing:** Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- **Drying and Evaporation:** Dry the organic layer again over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude **N-Acetylprocainamide**.
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Quantification of N-Acetylprocainamide in Plasma by HPLC

This protocol provides a framework for the determination of NAPA concentrations in plasma samples.

Materials and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
- C18 reversed-phase column
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Methylene chloride (HPLC grade)
- Sodium hydroxide solution
- Acetic acid
- N-propionylprocainamide (Internal Standard)
- Plasma samples
- Centrifuge

- Vortex mixer

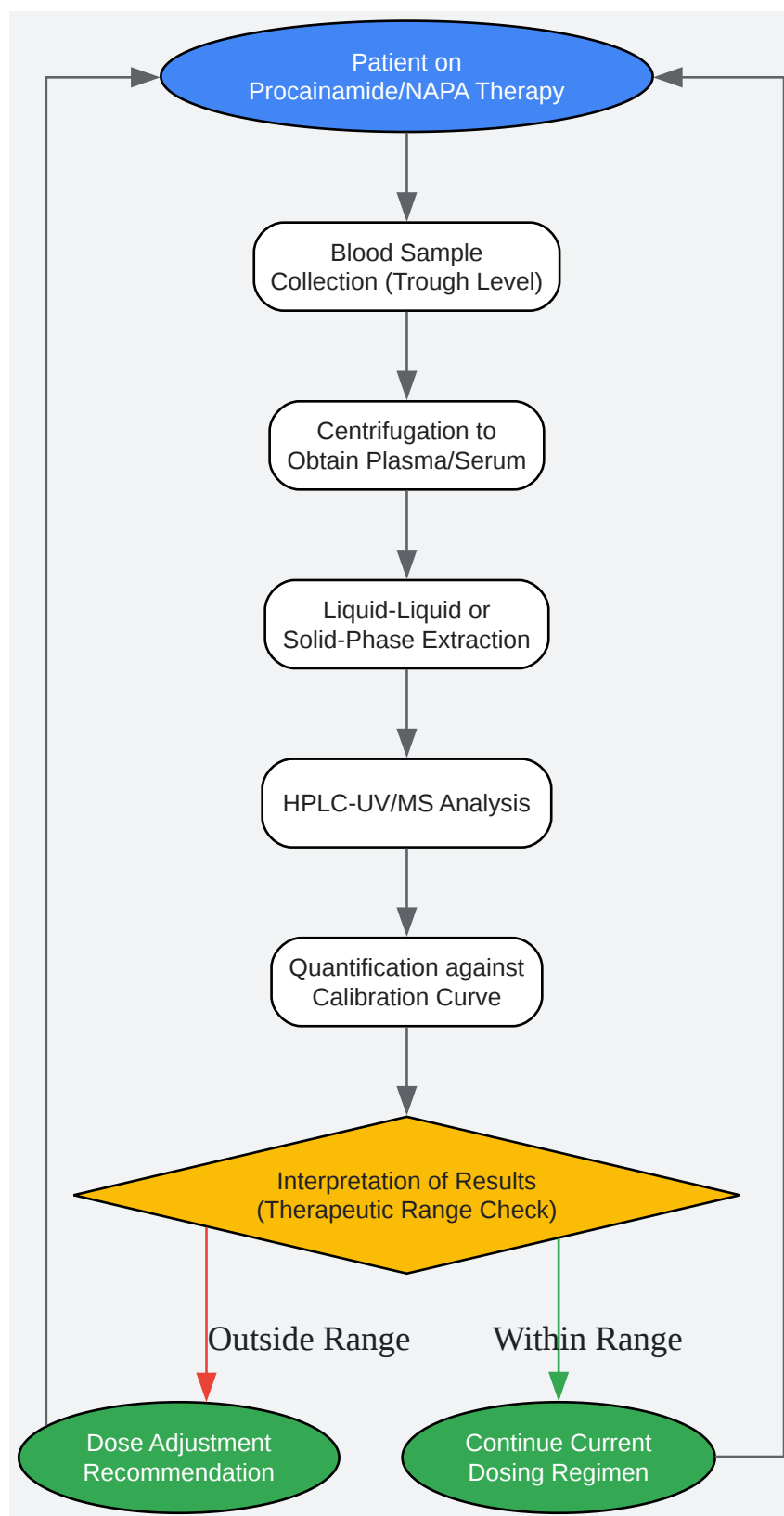
Procedure:

- Sample Preparation:
 - To 0.5 mL of plasma in a centrifuge tube, add 0.1 mL of the internal standard solution (N-propionylprocainamide).
 - Alkalinize the mixture with sodium hydroxide solution.
 - Add 3 mL of methylene chloride, vortex for 30 seconds, and centrifuge for 5 minutes.
- Extraction:
 - Transfer the organic (lower) layer to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution:
 - Reconstitute the residue in 100 μ L of the mobile phase.
- HPLC Analysis:
 - Mobile Phase: A mixture of aqueous acetic acid and methanol (e.g., 750 mL of 10 mL/L acetic acid and 200 mL of methanol). The exact ratio may need optimization.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 280 nm or spectrofluorimetric detection.
 - Injection Volume: 20 μ L.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of NAPA to the internal standard against the concentration of NAPA standards.

- Determine the concentration of NAPA in the plasma samples from the calibration curve.

Analytical Workflow for Therapeutic Drug Monitoring

The therapeutic drug monitoring of **N-Acetylprocainamide** is crucial for optimizing efficacy and minimizing toxicity.



[Click to download full resolution via product page](#)

Workflow for Therapeutic Drug Monitoring of **N-Acetylprocainamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arrhythmia control by selective lengthening of cardiac repolarization: role of N-acetylprocainamide, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Acetylprocainamide CAS number and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201580#n-acetylprocainamide-cas-number-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com